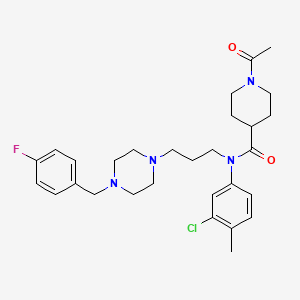![molecular formula C31H31NO8 B10752603 (4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
これは、オピオイド受容体研究において、δ1 オピオイド受容体の機能と役割を他のオピオイド受容体サブタイプと区別し、特徴付けるのに役立ちます .
2. 製法
合成経路と反応条件: BNTX マレイン酸塩の合成には、ベンジリデンナルトレキソンとマレイン酸の反応が含まれます。 この反応は通常、制御された温度と圧力の条件下で有機溶媒中で行われ、目的のマレイン酸塩水和物の生成が確実に行われます .
工業生産方法: BNTX マレイン酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と高度な精製技術が使用され、純度が 98%以上(HPLC)の製品が得られます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BNTX maleate involves the reaction of benzylidenenaltrexone with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired maleate salt hydrate .
Industrial Production Methods: Industrial production of BNTX maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with ≥98% purity (HPLC) .
化学反応の分析
反応の種類: BNTX マレイン酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成できます。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、還元は還元アナログの形成につながる可能性があります .
4. 科学研究への応用
BNTX マレイン酸塩は、次のような科学研究で広く使用されています。
化学: オピオイド受容体の構造活性相関を研究するために使用されます。
生物学: この化合物は、不安や心筋梗塞の発症など、さまざまな生物学的プロセスにおけるδ1 オピオイド受容体の役割を理解するのに役立ちます.
医学: BNTX マレイン酸塩は、オピオイド受容体サブタイプを区別することで、薬物依存症やアルコール依存症に関する研究に使用されます.
科学的研究の応用
BNTX maleate is widely used in scientific research, including:
Chemistry: It is used to study the structure-activity relationship of opioid receptors.
Industry: The compound is utilized in the development of new therapeutic agents targeting opioid receptors.
作用機序
BNTX マレイン酸塩は、δ1 オピオイド受容体を選択的に拮抗することで効果を発揮します。δ2 または μ 受容体と比較して、δ1 受容体に強く結合します。 この選択的な結合は、さまざまな生理学的および病理学的プロセスにおけるδ1 受容体の役割を区別するのに役立ちます . この化合物は、D-Pen 2,5-エンケファリンなどのδ1 アゴニストの活性を阻害しますが、δ2 または μ アゴニストには影響を与えません .
類似化合物:
ナロキソン: オピオイド過剰摂取に対抗するために使用されるオピオイド受容体拮抗薬。
ナルトレキソン: アルコール依存症とオピオイド依存症の治療に使用される別のオピオイド受容体拮抗薬。
ナルトリンドール: 研究で使用される選択的なδ オピオイド受容体拮抗薬.
比較: BNTX マレイン酸塩は、δ1 オピオイド受容体に対する高い選択性を持ち、δ2 受容体よりもδ1 受容体に 100 倍強く結合するため、ユニークです . この選択性は、さまざまなオピオイド受容体サブタイプの役割を区別するための研究において貴重なツールとなっています。
類似化合物との比較
Naloxone: An opioid receptor antagonist used to counteract opioid overdose.
Naltrexone: Another opioid receptor antagonist used in the treatment of alcohol and opioid dependence.
Naltrindole: A selective δ opioid receptor antagonist used in research.
Comparison: BNTX maleate is unique due to its high selectivity for δ1 opioid receptors, binding 100 times more tightly to δ1 than to δ2 receptors . This selectivity makes it a valuable tool in research for distinguishing the roles of different opioid receptor subtypes.
特性
分子式 |
C31H31NO8 |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |
InChIキー |
GKHUUKGUNNYVGB-SVXANRFBSA-N |
異性体SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



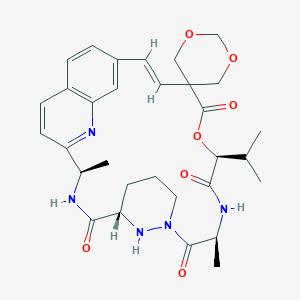
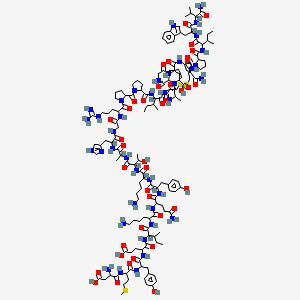
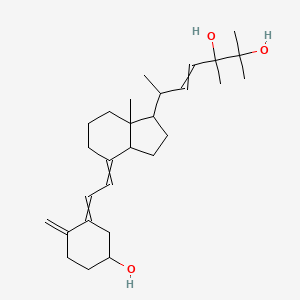
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
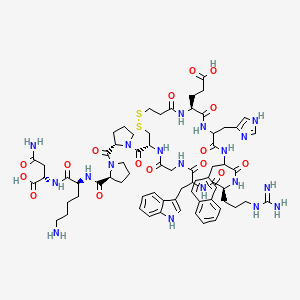
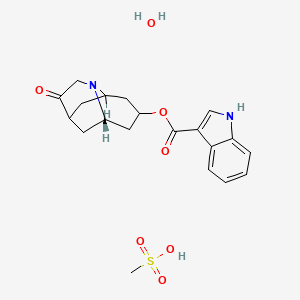

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)
